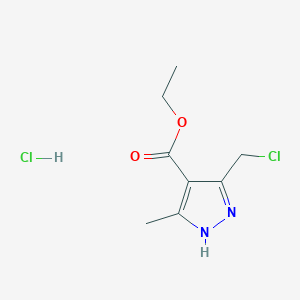
ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride
Übersicht
Beschreibung
The compound “ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
Pyrazole compounds can undergo various reactions depending on the substituents present. For instance, the chloromethyl group could potentially undergo nucleophilic substitution reactions .Wirkmechanismus
Target of Action
It is known that similar compounds are often used in the suzuki–miyaura cross-coupling reactions , which suggests that its targets could be organoboron reagents used in these reactions.
Mode of Action
It is known that similar compounds, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds are involved in the oh-initiated oxidation reactions , which suggests that this compound might affect similar biochemical pathways.
Pharmacokinetics
It is known that similar compounds, such as eperisone hydrochloride, are rapidly absorbed and eliminated from the body . This suggests that ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride might have similar ADME properties.
Result of Action
It is known that similar compounds, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), are used for peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . This suggests that ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride might have similar effects.
Action Environment
It is known that similar compounds, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), are typically employed in the 40-60 pH range . This suggests that the action of ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride might also be influenced by the pH of the environment.
Eigenschaften
IUPAC Name |
ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2.ClH/c1-3-13-8(12)7-5(2)10-11-6(7)4-9;/h3-4H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMIGXIUTFJSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1CCl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3388093.png)







![3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride](/img/structure/B3388147.png)



![2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3388187.png)
![1-[(4-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388194.png)